molecular formula C9H16N2O B11915404 (4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one

(4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one

Cat. No.: B11915404
M. Wt: 168.24 g/mol
InChI Key: CXOXGMBPBCDYNB-YUMQZZPRSA-N
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Description

(4aS,8aS)-1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one is a bicyclic compound featuring a partially saturated 1,6-naphthyridine core with a methyl group at position 1 and a ketone at position 2. The stereochemistry (4aS,8aS) defines its rigid bicyclic framework, which influences its physicochemical properties and biological interactions.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one

InChI

InChI=1S/C9H16N2O/c1-11-8-4-5-10-6-7(8)2-3-9(11)12/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

CXOXGMBPBCDYNB-YUMQZZPRSA-N

Isomeric SMILES

CN1[C@H]2CCNC[C@@H]2CCC1=O

Canonical SMILES

CN1C2CCNCC2CCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a naphthyridine derivative followed by methylation and subsequent cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and methylating agents like methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include steps like solvent extraction, crystallization, and purification through chromatography to ensure the final product meets industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Amines, thiols.

Scientific Research Applications

(4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it could inhibit proteases or interact with neurotransmitter receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural differences and similarities between the target compound and related naphthyridine derivatives:

Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Features Reference
(4aS,8aS)-1-Methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one Octahydro-1,6-naphthyridinone 1-Methyl, 2-oxo 166.22 (C₉H₁₄N₂O) Stereochemically defined bicyclic system; potential rigidity for receptor binding.
(4aS,8aS)-Decahydro-1,5-naphthyridine (CAS 219522-28-8) Decahydro-1,5-naphthyridine No substituents 140.23 (C₈H₁₆N₂) Fully saturated 1,5-naphthyridine; simpler structure with no functional groups.
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS 70336-89-9) Tetrahydro-1,6-naphthyridinone 6-Benzyl, 4-hydroxy 256.30 (C₁₅H₁₆N₂O₂) Partial saturation with benzyl substitution; hydroxyl group enhances polarity.
(4aS,8aS)-4-Hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydro[1,6]naphthyridine-3-carboxylic acid Octahydro-1,6-naphthyridinone 4-Hydroxy, 3-carboxylic acid, 2-oxo ~279.28 (C₁₁H₁₃NO₄) Polar functional groups (hydroxy, carboxylic acid) enhance solubility and bioactivity.
KA-A Derivatives (e.g., Compound 11: 17-alkylated octahydronaphthalene conjugate) Hybrid terpene-naphthyridine Fatty acid side chains (e.g., C17) ~450–500 Enhanced lipophilicity; side chain length correlates with enzyme inhibition.

Key Observations :

  • Core Saturation : The degree of saturation (octahydro vs. decahydro) affects conformational flexibility and binding pocket compatibility.
  • Substituent Effects : Polar groups (e.g., hydroxy, carboxylic acid) improve solubility but may reduce membrane permeability. Lipophilic substituents (e.g., benzyl, alkyl chains) enhance bioavailability and target affinity .
  • Stereochemistry : The (4aS,8aS) configuration imposes spatial constraints critical for interactions with chiral biological targets, as seen in enzyme inhibitors .
Enzyme Inhibition
  • (4aS,8aS)-4-Hydroxy-2-oxo-...carboxylic acid (): Exhibits non-tetramic acid inhibition of undecaprenyl pyrophosphate synthase (IC₅₀ ~3–8 µM), with activity attributed to hydrogen bonding via the hydroxy and carboxylic acid groups .
  • KA-A Derivatives () : Inhibit mammalian DNA polymerases (IC₅₀ 3.22–8.76 µM). Activity increases with fatty acid side-chain length, suggesting hydrophobic interactions with enzyme pockets .
Antiproliferative Activity
  • 1-(4-((4aS,8aS)-...guanidine () : Demonstrates cytotoxic activity against cancer cells (e.g., HL-60), likely via DNA intercalation or topoisomerase inhibition. The bicyclic core facilitates intercalation, while guanidine groups stabilize DNA binding .

Biological Activity

(4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through a review of relevant literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H17N
  • Molecular Weight : 201.29 g/mol
  • IUPAC Name : (4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one

The compound features a naphthyridine core structure that is known for various biological activities. Its stereochemistry contributes to its interaction with biological targets.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit anticancer activities. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by activating caspases and modulating the cell cycle. Specific studies demonstrated that derivatives of naphthyridine could inhibit tumor growth through apoptosis induction and cell cycle arrest at G0/G1 phase .

Neuroprotective Effects

Naphthyridines have been studied for their neuroprotective properties:

  • Monoamine Oxidase Inhibition : Some studies suggest that (4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one may act as an inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin .

Antimicrobial Activity

Naphthyridine compounds have also been investigated for their antimicrobial properties:

  • In Vitro Studies : Various naphthyridine derivatives have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Activity in Human Cell Lines

A study evaluated the effects of naphthyridine derivatives on human leukemia cells (THP-1). The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 μM. The study highlighted the potential for these compounds in developing therapeutic agents for leukemia .

Case Study 2: Neuroprotective Effects in Animal Models

In a rodent model of neurodegeneration induced by oxidative stress, administration of (4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one resulted in reduced neuronal loss and improved behavioral outcomes. This suggests a protective role against neurotoxic insults .

Data Summary

Biological ActivityEffectReference
AnticancerInduces apoptosis in THP-1 cells
NeuroprotectionMAO inhibition; reduces oxidative stress
AntimicrobialActive against Staphylococcus aureus

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